5-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Description
5-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS: 338423-57-7) is a dihydropyridine derivative featuring a chlorophenyl substituent at the 5-position, a methyl group at the 1-position, and a cyano group at the 3-position. Its structural framework—characterized by the 1,2-dihydropyridinone core—facilitates interactions with biological targets such as enzymes and receptors, often through hydrogen bonding and π-π stacking interactions.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-methyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-16-8-11(6-10(7-15)13(16)17)9-2-4-12(14)5-3-9/h2-6,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMWCFZJXGSDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired pyridine derivative . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl or pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Halogen Substituent Impact
- Chlorophenyl vs. Fluorophenyl : The target compound’s 4-chlorophenyl group enhances electron-withdrawing effects compared to the 4-fluorophenyl analogue in . This difference may influence binding affinity to hydrophobic enzyme pockets, as seen in the higher anticancer activity of fluorophenyl derivatives (e.g., IC₅₀ <10 µM) .
- Trifluoromethyl Substitution : Compounds with trifluoromethylbenzyl groups (e.g., CAS 338954-80-6) exhibit improved metabolic stability and membrane permeability due to the CF₃ group’s lipophilicity, making them favorable for CNS-targeted therapies .
Functional Group Variations
- Cyano Group: The 3-cyano substituent in the target compound and its analogues is critical for hydrogen-bonding interactions with residues like Asp or Glu in enzyme active sites, a feature shared with kinase inhibitors .
- Benzyl vs.
Discussion and Implications
The comparison highlights the critical role of substituent engineering in modulating the bioactivity of dihydropyridine derivatives. For instance:
- Electron-Withdrawing Groups : Enhance binding to enzymatic targets (e.g., sirtuins, kinases) by polarizing the π-system of the dihydropyridine core .
- Benzyl vs. Alkyl Chains : Influence solubility and pharmacokinetics; benzyl derivatives often require formulation optimization due to poor aqueous solubility .
Computational tools like AutoDock4 () and Multiwfn () could elucidate structure-activity relationships and guide synthetic efforts.
Biological Activity
5-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound's structure can be described as follows:
- Molecular Formula : C12H10ClN3O
- Molecular Weight : 247.68 g/mol
- CAS Number : 83881-37-2
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity :
- Anticancer Properties :
-
Neuropharmacological Effects :
- Research indicates that the compound acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), enhancing cholinergic signaling which is crucial for cognitive functions .
- It has shown promise in treating neurodegenerative diseases by improving synaptic transmission and reducing inflammation in neuronal tissues.
- Enzyme Inhibition :
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Receptors : As a modulator of nAChRs, it enhances neurotransmission and may have neuroprotective effects.
- Enzyme Inhibition : The compound's ability to inhibit AChE and other enzymes plays a crucial role in its therapeutic efficacy against microbial infections and cancer.
Case Studies
- Antibacterial Efficacy :
- Anticancer Activity :
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 0.12 µg/mL |
| Bacillus subtilis | 0.15 µg/mL |
| Escherichia coli | 0.20 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 8 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
